molecular formula C16H22N4O2 B6641432 1-(3-Hydroxybutyl)-3-[(2-imidazol-1-ylphenyl)methyl]-1-methylurea

1-(3-Hydroxybutyl)-3-[(2-imidazol-1-ylphenyl)methyl]-1-methylurea

Cat. No. B6641432
M. Wt: 302.37 g/mol
InChI Key: PCFMVQXJKJSMCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Hydroxybutyl)-3-[(2-imidazol-1-ylphenyl)methyl]-1-methylurea, also known as SB-216763, is a synthetic small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays an important role in multiple signaling pathways and cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. SB-216763 has been extensively studied in the scientific community due to its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.

Mechanism of Action

1-(3-Hydroxybutyl)-3-[(2-imidazol-1-ylphenyl)methyl]-1-methylurea acts as a competitive inhibitor of GSK-3 by binding to the ATP-binding site of the kinase domain. GSK-3 is involved in the regulation of multiple signaling pathways, including the Wnt/β-catenin pathway, which plays a critical role in cell proliferation and differentiation. By inhibiting GSK-3, this compound can result in the activation of the Wnt/β-catenin pathway and subsequent downstream effects, including cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cell lines, this compound has been shown to inhibit cell proliferation and induce apoptosis through the activation of the Wnt/β-catenin pathway. In diabetes models, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels through the activation of the insulin signaling pathway. In addition, this compound has been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-Hydroxybutyl)-3-[(2-imidazol-1-ylphenyl)methyl]-1-methylurea in lab experiments is its specificity for GSK-3, which allows for targeted inhibition of the kinase. However, one limitation is that this compound may have off-target effects on other kinases, which could lead to unintended consequences. In addition, this compound has relatively low solubility in water, which can make it difficult to use in certain experimental conditions.

Future Directions

There are several potential future directions for research on 1-(3-Hydroxybutyl)-3-[(2-imidazol-1-ylphenyl)methyl]-1-methylurea. One area of interest is its potential use in combination therapy with other anti-cancer drugs. Another area of interest is its potential use in treating neurodegenerative disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand the molecular mechanisms underlying the effects of this compound on various signaling pathways and cellular processes.

Synthesis Methods

1-(3-Hydroxybutyl)-3-[(2-imidazol-1-ylphenyl)methyl]-1-methylurea can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the reaction of 2-(4-bromophenyl)-1,3-dioxolane with 3-hydroxybutylamine to form 1-(3-hydroxybutyl)-2-(4-bromophenyl)-1,3-dioxolane. This intermediate is then reacted with 2-imidazol-1-ylphenylmethanamine to form the final product, this compound.

Scientific Research Applications

1-(3-Hydroxybutyl)-3-[(2-imidazol-1-ylphenyl)methyl]-1-methylurea has been extensively studied in the scientific community for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. This compound has also been studied for its potential use in treating diabetes by improving insulin sensitivity and reducing blood glucose levels. In addition, this compound has been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.

properties

IUPAC Name

1-(3-hydroxybutyl)-3-[(2-imidazol-1-ylphenyl)methyl]-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-13(21)7-9-19(2)16(22)18-11-14-5-3-4-6-15(14)20-10-8-17-12-20/h3-6,8,10,12-13,21H,7,9,11H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFMVQXJKJSMCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN(C)C(=O)NCC1=CC=CC=C1N2C=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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